molecular formula C14H10ClNS B2839238 2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile CAS No. 477865-37-5

2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile

Cat. No.: B2839238
CAS No.: 477865-37-5
M. Wt: 259.75
InChI Key: AVILENBFZIRPRZ-UHFFFAOYSA-N
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Description

Synthesized via nucleophilic substitution reactions, it is a pyridazine derivative with demonstrated fungicidal and antibacterial activity . Key properties include:

  • Molecular formula: C₁₈H₁₂ClN₃S
  • Melting point: 163–165°C
  • Spectroscopic data: IR peaks at 2247 cm⁻¹ (C≡N stretch) and 1149 cm⁻¹ (C–S stretch) .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylsulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c15-12-8-6-11(7-9-12)14(10-16)17-13-4-2-1-3-5-13/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILENBFZIRPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile typically involves the reaction of 4-chlorobenzyl chloride with phenylsulfanylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine and Pyridine Derivatives

(a) 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile (CAS 303997-43-5)
  • Structure : Differs by an additional 4-chlorophenylsulfanyl group on the pyridazine ring.
  • Activity : Unspecified, but pyridazine derivatives are often explored for antiparasitic and antimicrobial applications .
(b) 2-(4-Chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetonitrile (CAS 477865-18-2)
  • Structure : Replaces pyridazine with a pyridine ring.
  • Molecular formula : C₁₃H₉ClN₂S.
  • Impact : Pyridine’s aromaticity and basicity may alter binding interactions compared to pyridazine, though biological data are lacking .

Sulfonyl and Sulfamoyl Analogs

(a) 2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile
  • Structure: Features a sulfonyl (–SO₂–) and nitro (–NO₂) group instead of sulfanyl (–S–).
  • Properties : Exhibits hydrogen-bonded dimers (O–H⋯O), enhancing crystallinity. The nitro group’s electron-withdrawing nature may reduce nucleophilicity compared to sulfanyl analogs .
  • Activity : Studied for biological relevance, though specifics are unstated .
(b) 5-(N-(4-Chlorophenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic Acid
  • Structure : Contains a sulfamoyl (–SO₂NH–) group and nitrooxy moiety.
  • Synthesis : 49.38% yield via silver nitrate-mediated reaction, highlighting reactivity differences due to the sulfamoyl group .
  • Application : Designed for nitric oxide release, indicating divergent pharmacological targets compared to fungicidal nitriles .

Nitrile Derivatives with Varied Substituents

(a) Diclazuril (2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile)
  • Structure : Incorporates a triazinyl-dichlorophenyl group.
  • Application : Broad-spectrum anticoccidial agent used in veterinary medicine. The triazine ring enhances protozoal target specificity .
  • Contrast : Demonstrates how electron-deficient aromatic systems expand biological applications beyond antibacterial uses .
(b) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2)
  • Structure: Features amino (–NH₂) and methyl (–CH₃) substituents.
  • Properties : Melting point 150.5°C; water solubility 2.293 mg/L (25°C), indicating lower hydrophilicity vs. sulfanyl analogs.
  • Application: Impurity in closantel, an anthelmintic drug. The amino group may enhance interaction with parasitic targets .

Ketone-Containing Analogs

2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0)
  • Structure : Replaces sulfanyl with a ketone (–CO–) group.
  • Synthetic Use : Intermediate in aldol reactions, diverging from the biological focus of sulfanyl nitriles .

Biological Activity

2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile (CAS No. 477865-37-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound features a chlorophenyl group and a phenylsulfanyl moiety attached to an acetonitrile backbone. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar functional groups have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Compound A16Staphylococcus aureus
Compound B32Escherichia coli

Note: Specific MIC data for the target compound is yet to be determined.

Anticancer Activity

The anticancer properties of compounds containing a phenylsulfanyl group have been investigated in various studies. These compounds often exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Study Findings : In vitro assays demonstrated that derivatives similar to this compound showed IC50 values ranging from 10 to 50 µM against several cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis
A549 (Lung Cancer)30Cell Cycle Arrest

Anti-inflammatory Activity

In vivo studies have indicated that compounds related to this compound possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators.

  • Research Example : A study reported that treatment with related compounds reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the compound may lead to disruption of microbial membranes, enhancing its antimicrobial efficacy.

Case Studies

  • Antimicrobial Efficacy : In a study examining various derivatives, it was found that modifications on the chlorophenyl group significantly affected antimicrobial potency against Chlamydia trachomatis, highlighting the importance of structural variations.
    • Results : Compounds with electron-withdrawing groups demonstrated enhanced activity compared to their electron-donating counterparts.
  • Cytotoxicity in Cancer Cells : Research conducted on the cytotoxic effects of related compounds revealed that those with higher lipophilicity exhibited greater accumulation in cancer cells, leading to increased cytotoxicity.
    • Findings : The study concluded that optimizing lipophilicity could enhance therapeutic outcomes in cancer treatments.

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